molecular formula C16H22N2O5 B11950854 (S)-2-(2-(((Benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoic acid

(S)-2-(2-(((Benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoic acid

Cat. No.: B11950854
M. Wt: 322.36 g/mol
InChI Key: XCUDDGWXYCDJGM-AWEZNQCLSA-N
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Description

Carbobenzyloxy-sarcosyl-L-valine: is a chemical compound with the molecular formula C16H22N2O5 . It is a derivative of L-valine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbobenzyloxy-sarcosyl-L-valine can be synthesized through a multi-step process involving the protection of the amino group of L-valine with a carbobenzyloxy (Cbz) group. The general steps include:

Industrial Production Methods: In industrial settings, the synthesis of carbobenzyloxy-sarcosyl-L-valine follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Carbobenzyloxy-sarcosyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carbobenzyloxy-sarcosyl-L-valine has several scientific research applications, including:

    Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides and proteins.

    Biochemical Research: The compound is used in studies involving enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industrial Applications: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of carbobenzyloxy-sarcosyl-L-valine involves its role as a protected amino acid. The carbobenzyloxy group protects the amino group of L-valine during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The protected amino group can later be deprotected under specific conditions to yield the desired product .

Comparison with Similar Compounds

Uniqueness: Carbobenzyloxy-sarcosyl-L-valine is unique due to the presence of both the carbobenzyloxy and sarcosyl groups. This combination provides specific properties that are useful in peptide synthesis and other biochemical applications. The sarcosyl group adds additional functionality, making it distinct from other protected amino acids .

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)17-13(19)9-18(3)16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,20,21)/t14-/m0/s1

InChI Key

XCUDDGWXYCDJGM-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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